molecular formula C11H16N2O2 B152999 N-Boc-m-phenylenediamine CAS No. 68621-88-5

N-Boc-m-phenylenediamine

Cat. No. B152999
Key on ui cas rn: 68621-88-5
M. Wt: 208.26 g/mol
InChI Key: IEUIEMIRUXSXCL-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (17.1 g, 71.7 mmol) in ethanol (90 mL)/tetrahydrofuran (30 mL) was added 10% palladium-carbon (1.53 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 9 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was washed with diethyl ether/hexane mixture to give the title compound (14.7 g, 98%) as a colorless solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.53 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1>C(O)C.[C].[Pd]>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
1.53 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 9 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The obtained residue was washed with diethyl ether/hexane mixture

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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